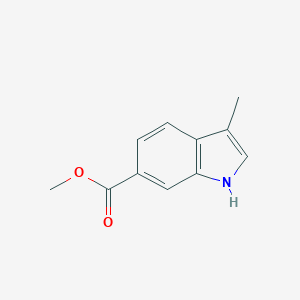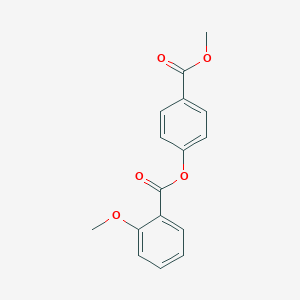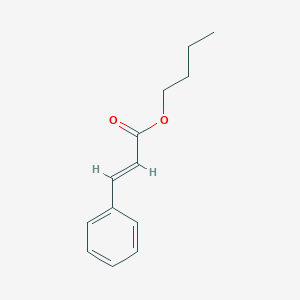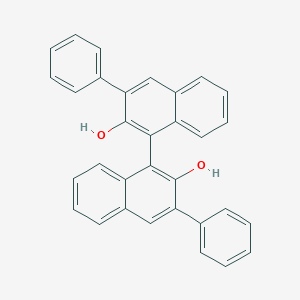
(2-Bromo-4,5-diethoxyphenyl)acetic acid
概要
説明
“(2-Bromo-4,5-diethoxyphenyl)acetic acid” is an organic compound with the molecular formula C12H15BrO4 and a molecular weight of 303.15 . It is typically stored at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenyl ring substituted with bromo and diethoxy groups, and an acetic acid moiety . The InChI code for this compound is 1S/C12H15BrO4/c1-3-16-10-5-8 (6-12 (14)15)9 (13)7-11 (10)17-4-2/h5,7H,3-4,6H2,1-2H3, (H,14,15) .Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a predicted melting point of 143.53°C and a predicted boiling point of approximately 399.9°C at 760 mmHg . The density is predicted to be approximately 1.4 g/cm3 .科学的研究の応用
Metabolic Pathways in Rats
- A study by Kanamori et al. (2002) investigated the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, identifying several metabolites including 4-bromo-2,5-dimethoxyphenylacetic acid. This study suggests two main metabolic pathways for 2C-B, including the formation of alcohol and carboxylic acid metabolites (Kanamori et al., 2002).
Synthesis and Structural Analysis
- Research by Guzei et al. (2010) on 2-(3-Bromo-4-methoxyphenyl)acetic acid involved its synthesis and analysis of molecular structure, revealing insights into the electron-withdrawing and donating properties of its substituents (Guzei et al., 2010).
Antioxidant Activities
- A study by Li et al. (2011) on the marine red alga Rhodomela confervoides isolated bromophenols, including 2-(2,3-dibromo-4,5-dihydroxyphenyl)acetic acid, demonstrating their potent antioxidant activities. This suggests potential applications in preventing oxidative deterioration in food (Li et al., 2011).
Structural Elucidation of Bromophenol Derivatives
- Research on the red alga Rhodomela confervoides led to the isolation of several bromophenol derivatives, including compounds related to (2-Bromo-4,5-diethoxyphenyl)acetic acid. These compounds were found inactive against various human cancer cell lines and microorganisms (Zhao et al., 2004).
Radical Scavenging Activity
- Another study by Li et al. (2007) on the marine red alga Polysiphonia urceolata identified bromophenols with significant radical scavenging activity, highlighting their potential as natural antioxidants (Li et al., 2007).
Versatile Reagent for Preparation of Fused Triazoles
- Liu et al. (2004) investigated diethoxyphosphinyl acetic acid hydrazide as a reagent for preparing fused triazoles, demonstrating its efficiency and convenience in synthesizing these compounds (Liu et al., 2004).
Safety and Hazards
This compound is associated with certain hazards. It has been labeled with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Various precautionary statements are also associated with this compound .
作用機序
(2-Bromo-4,5-diethoxyphenyl)acetic acid: primarily targets specific cellular components or proteins
Action Environment:
Environmental factors (pH, temperature, etc.) can impact the compound’s stability, efficacy, and bioavailability. For instance, pH changes may affect its solubility or reactivity.
Keep in mind that this information is based on general principles, and specific data on This compound is scarce. Researchers should explore its properties further to uncover its precise mechanism of action and environmental influences . 🌟
生化学分析
Biochemical Properties
(2-Bromo-4,5-diethoxyphenyl)acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain proteases and kinases, influencing their activity. The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, thereby modulating their catalytic functions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can modulate cell signaling pathways, impacting processes such as cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, further influencing cellular functions. For instance, this compound may inhibit certain kinases, leading to a cascade of downstream effects that alter cellular behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic functions. At higher doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, the compound may influence the activity of enzymes involved in the citric acid cycle, leading to changes in metabolic flux and metabolite levels . These interactions can have significant implications for cellular energy production and overall metabolic health.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, this compound can accumulate in specific tissues, influencing its localization and activity.
Subcellular Localization
The subcellular localization of this compound is critical for its function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s activity, as it interacts with biomolecules in distinct cellular environments.
特性
IUPAC Name |
2-(2-bromo-4,5-diethoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO4/c1-3-16-10-5-8(6-12(14)15)9(13)7-11(10)17-4-2/h5,7H,3-4,6H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJDHWGJKWKCNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)CC(=O)O)Br)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



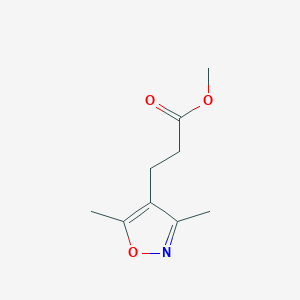
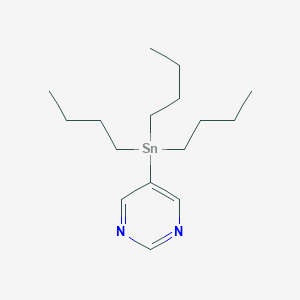

![2,3,4,5-Tetrahydro-1H-benzo[D]azepine hydrochloride](/img/structure/B178193.png)

